molecular formula C19H12BrClN4OS B3730158 4-bromo-3-chloro-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide

4-bromo-3-chloro-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide

Cat. No. B3730158
M. Wt: 459.7 g/mol
InChI Key: BEOZPVXQJRMGKV-AUEPDCJTSA-N
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Description

The compound “4-bromo-3-chloro-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide” is a complex organic molecule that contains several functional groups and rings. It has a pyrazole ring, which is a type of aromatic heterocycle . It also contains a benzothiophene ring, which is a type of heterocyclic compound that consists of a fused benzene and thiophene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Pyrazole synthesis often involves the reaction of hydrazines with 1,3-diketones . The benzothiophene could be synthesized through several methods, including the condensation of o-halothiophenols with α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the benzothiophene ring is a fused ring system with a sulfur atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromo and chloro groups are good leaving groups and could be replaced in a nucleophilic substitution reaction .

Future Directions

The future research on this compound could involve studying its biological activity and potential uses as a pharmaceutical drug. Given the known activities of many pyrazole and benzothiophene derivatives, it could be a promising area of study .

properties

IUPAC Name

4-bromo-3-chloro-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrClN4OS/c20-13-7-4-8-14-15(13)16(21)18(27-14)19(26)25-23-10-12-9-22-24-17(12)11-5-2-1-3-6-11/h1-10H,(H,22,24)(H,25,26)/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOZPVXQJRMGKV-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=C(C4=C(S3)C=CC=C4Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)C3=C(C4=C(S3)C=CC=C4Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-chloro-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-chloro-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
4-bromo-3-chloro-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide
Reactant of Route 3
4-bromo-3-chloro-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
4-bromo-3-chloro-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide

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